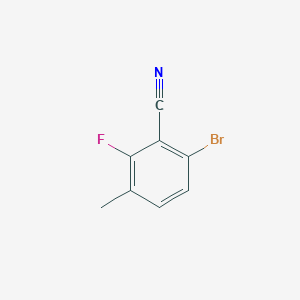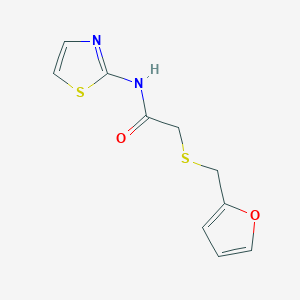![molecular formula C18H18N2O4S B3003469 N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896375-27-2](/img/structure/B3003469.png)
N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been studied for its potential use as an antimicrobial agent. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial cell growth and replication . Research into the antimicrobial efficacy of this compound could lead to the development of new treatments for bacterial infections.
Anti-inflammatory Properties
Sulfonamides, due to their structural similarity to para-aminobenzoic acid (PABA), can act as competitive inhibitors of the enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation . This compound’s potential anti-inflammatory properties could be harnessed for the treatment of chronic inflammatory diseases.
Cancer Research
The quinoline moiety present in the compound is of particular interest in cancer research. Quinolines are known to possess anti-cancer properties, often through mechanisms involving DNA intercalation or topoisomerase inhibition, which can lead to apoptosis in cancer cells . This compound could be a candidate for the development of novel anti-cancer drugs.
Neurotherapeutic Applications
Quinoline-sulfonamides have shown promise as neurotherapeutics. They can play a crucial role in the modulation of neurotransmitter systems, potentially offering benefits for the treatment of neurodegenerative diseases or as neuroprotective agents . This compound’s specific substitutions could be optimized for enhanced efficacy against targets like acetylcholinesterase (AChE).
Kinase Inhibition
Kinases are enzymes that play a vital role in signal transduction and the regulation of various cellular processes. The compound’s structure suggests potential activity as a kinase inhibitor, which could be useful in the treatment of diseases where abnormal kinase activity is a factor, such as certain types of cancer .
Antioxidant Potential
The methoxyphenyl group in the compound may confer antioxidant properties, as methoxy groups can act as electron donors, neutralizing free radicals. This antioxidant activity could be beneficial in preventing oxidative stress-related diseases .
Material Science
While not directly related to medicinal chemistry, the structural features of this compound, such as the quinoline ring, could be of interest in material science. Quinoline derivatives have been used in the development of organic semiconductors and light-emitting diodes (LEDs) .
Drug Design and Synthesis
The compound’s complex structure makes it a valuable scaffold for drug design and synthesis. It can be used to create combinatorial libraries for high-throughput screening, aiding in the discovery of new drugs with various pharmacological activities .
Mecanismo De Acción
Target of Action
The primary targets of this compound are monoamine oxidases (MAOs) and cholinesterases (ChEs) . These enzymes play crucial roles in the nervous system. MAOs are involved in the breakdown of monoamine neurotransmitters, while ChEs are responsible for the hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
The compound acts as a dual inhibitor of MAOs and ChEs . It binds to these enzymes and inhibits their activity. The in vitro results showed that similar compounds exhibited potent inhibition against these specific enzymes . The inhibition is competitive, as revealed by kinetic studies .
Biochemical Pathways
By inhibiting MAOs and ChEs, the compound affects the monoamine and cholinergic pathways . These pathways are involved in various neurological processes, including mood regulation and memory. Inhibition of these enzymes can lead to increased levels of monoamine neurotransmitters and acetylcholine, potentially improving cognitive function.
Pharmacokinetics
They reach peak plasma levels in 2–6 hours . .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By inhibiting MAOs and ChEs, the compound can increase the levels of monoamine neurotransmitters and acetylcholine in the brain . This could potentially lead to improved cognitive function, making these compounds promising candidates for the treatment of Alzheimer’s disease .
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-24-15-6-2-5-14(11-15)19-25(22,23)16-8-12-4-3-7-20-17(21)10-13(9-16)18(12)20/h2,5-6,8-9,11,19H,3-4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKAFBBCTQSNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3003388.png)

![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)



![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3003403.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)
![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3003405.png)
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B3003408.png)